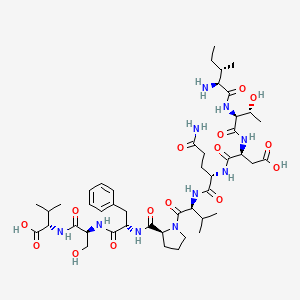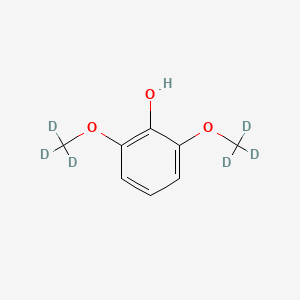
2,6-Dimethoxyphenol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxyphenol-d6 is a deuterated form of 2,6-Dimethoxyphenol, a compound known for its applications in various scientific fields. The deuterated version is often used in research to study reaction mechanisms and pathways due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxyphenol-d6 typically involves the deuteration of 2,6-Dimethoxyphenol. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts. This process can be carried out under mild conditions to ensure the integrity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and deuterated solvents. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various research applications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxyphenol-d6 undergoes several types of chemical reactions, including:
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Laccases and hydrogen peroxide are commonly used.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride.
Major Products
Oxidation: 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol.
Reduction: Corresponding alcohols.
Substitution: Varied depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,6-Dimethoxyphenol-d6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a substrate in enzymatic reactions to study the activity of laccases.
Biology: Employed in studies involving oxidative stress and antioxidant mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the production of smoke flavors and as a marker compound for smoke emissions.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxyphenol-d6 involves its interaction with enzymes like laccases. The compound undergoes oxidation, leading to the formation of reactive radicals. These radicals can then participate in further reactions, forming dimers and other complex structures. The molecular targets include the active sites of laccases, where the compound binds and undergoes electron transfer reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxyphenol: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
Guaiacol: Another methoxyphenol, used in flavoring and as a precursor in the synthesis of other compounds.
Syringol: Similar structure with additional methoxy groups, used in smoke flavorings and as an antioxidant.
Uniqueness
2,6-Dimethoxyphenol-d6 is unique due to its deuterium labeling, which makes it particularly useful in mechanistic studies and tracing experiments. The deuterium atoms provide a distinct signature in spectroscopic analyses, allowing researchers to track the compound’s behavior in complex reactions .
Propiedades
Fórmula molecular |
C8H10O3 |
|---|---|
Peso molecular |
160.20 g/mol |
Nombre IUPAC |
2,6-bis(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3/i1D3,2D3 |
Clave InChI |
KLIDCXVFHGNTTM-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C(=CC=C1)OC([2H])([2H])[2H])O |
SMILES canónico |
COC1=C(C(=CC=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


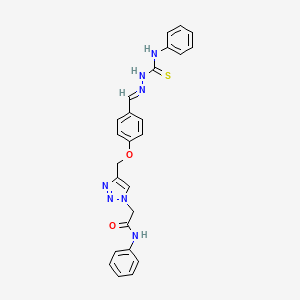




![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)
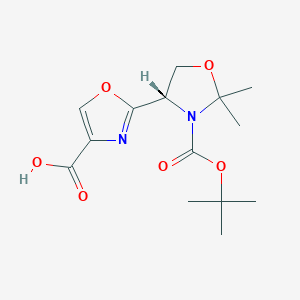
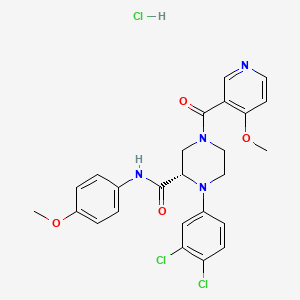

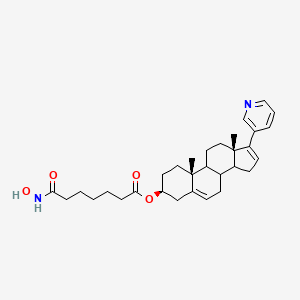
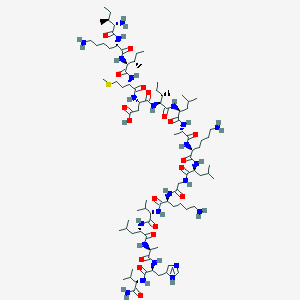
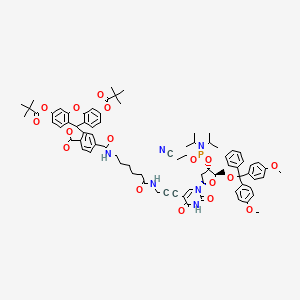
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
